molecular formula C26H21F9N6O2 B14884114 (R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide

(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide

Cat. No.: B14884114
M. Wt: 620.5 g/mol
InChI Key: TUPPDEJLLCJDNU-XIEDVDOYSA-N
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Description

(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide is a complex organic compound that features multiple functional groups, including amino, oxo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazolopyrazine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.
  • Coupling reactions to attach the butan-2-yl and but-2-enamide moieties.
  • Amination reactions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or oxo groups.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: The trifluoromethyl and amino groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-cancer, anti-inflammatory, or antiviral agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide: Similar compounds might include other triazolopyrazine derivatives or compounds with trifluoromethyl groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C26H21F9N6O2

Molecular Weight

620.5 g/mol

IUPAC Name

(Z)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)but-2-enamide

InChI

InChI=1S/C26H21F9N6O2/c27-16-9-20(31)18(29)5-12(16)3-14(36)7-23(42)37-15(4-13-6-19(30)21(32)10-17(13)28)8-24(43)40-1-2-41-22(11-40)38-39-25(41)26(33,34)35/h5-7,9-10,15H,1-4,8,11,36H2,(H,37,42)/b14-7-/t15-/m1/s1

InChI Key

TUPPDEJLLCJDNU-XIEDVDOYSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)/C=C(/CC4=CC(=C(C=C4F)F)F)\N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C=C(CC4=CC(=C(C=C4F)F)F)N

Origin of Product

United States

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